REACTION_SMILES
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[B:1]([Br:2])([Br:3])[Br:4].[CH3:5][c:6]1[c:7]([O:19][CH3:20])[c:8]([CH3:18])[cH:9][c:10](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:11]1.[Cl:21][CH2:22][Cl:23]>>[CH3:5][c:6]1[c:7]([OH:19])[c:8]([CH3:18])[cH:9][c:10](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:11]1
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Name
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Type
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product
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Smiles
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Cc1cc(-c2ccccc2)cc(C)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |